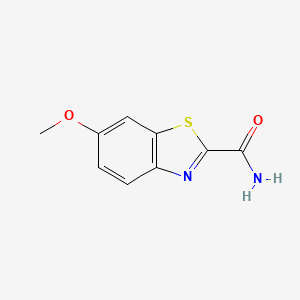

6-Methoxybenzothiazole-2-carboxamide

Descripción general

Descripción

6-Methoxybenzothiazole-2-carboxamide (CAS# 946-12-3) is a research chemical . It has a molecular formula of C9H8N2O2S and a molecular weight of 208.24 . The IUPAC name for this compound is 6-methoxy-1,3-benzothiazole-2-carboxamide .

Synthesis Analysis

The synthesis of 6-Methoxybenzothiazole-2-carboxamide and its derivatives has been explored in the context of developing potential anthelmintics . The synthesis of the desired compounds was primarily achieved by cyclization of 6-acetohydrazide .Molecular Structure Analysis

The molecular structure of 6-Methoxybenzothiazole-2-carboxamide consists of a benzothiazole ring substituted with a methoxy group at the 6-position and a carboxamide group at the 2-position . The InChI key for this compound is KIJPPCHUGXJVFH-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Drug Discovery and Pharmacokinetics

6-Methoxybenzothiazole-2-carboxamide: has been identified as a potential pharmacologically active compound due to its inhibitory activity against certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19 . These enzymes are involved in drug metabolism, and inhibitors can be used to modulate the breakdown of other drugs, potentially leading to new therapeutic strategies.

Medicinal Chemistry and Lead Optimization

The compound’s physicochemical properties, such as a moderate log P value and a molecular weight within the range considered optimal for oral drugs, make it a promising candidate for medicinal chemistry exploration . Its structure allows for further modifications, which can be exploited in lead optimization programs aiming to improve potency, selectivity, and pharmacokinetic profiles.

Biological Studies and Mechanism of Action

This compound’s ability to cross biological membranes is limited, as indicated by its low predicted gastrointestinal absorption and non-permeability to the blood-brain barrier . However, this characteristic can be advantageous in studying peripheral mechanisms of action without central nervous system interference.

Anthelmintic Activity Research

There is ongoing research into derivatives of 6-Methoxybenzothiazole-2-carboxamide for anthelmintic activity. These studies aim to develop new treatments for parasitic worm infections by exploring the compound’s efficacy in disrupting the biological processes of helminths .

Computational Chemistry and Molecular Modeling

The compound’s well-defined structure and properties make it suitable for computational studies. It can be used in molecular docking simulations to predict binding affinities with various proteins, aiding in the identification of potential biological targets . Additionally, its structure can be used in molecular dynamics simulations to study its behavior in different environments.

Safety and Regulatory Studies

Understanding the safety profile of 6-Methoxybenzothiazole-2-carboxamide is crucial for its application in any field. Research into its toxicological properties, such as hazard statements and precautionary measures, is essential for regulatory compliance and ensuring safe handling during laboratory experiments .

Solubility and Formulation Studies

The solubility of 6-Methoxybenzothiazole-2-carboxamide in various solvents is a key parameter in formulation studies. Its moderate water solubility suggests potential for formulation as an aqueous solution, which is relevant for biological assays and drug delivery systems .

Propiedades

IUPAC Name |

6-methoxy-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-13-5-2-3-6-7(4-5)14-9(11-6)8(10)12/h2-4H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJPPCHUGXJVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337159 | |

| Record name | 6-Methoxybenzothiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxybenzothiazole-2-carboxamide | |

CAS RN |

946-12-3 | |

| Record name | 6-Methoxybenzothiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

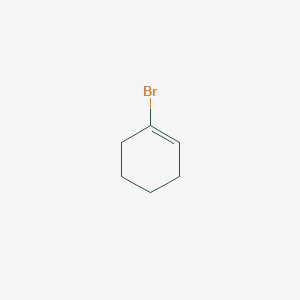

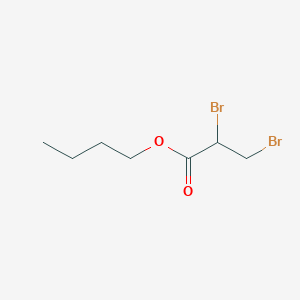

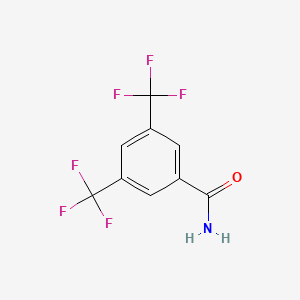

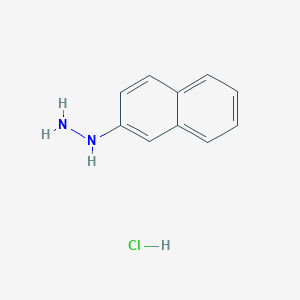

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.